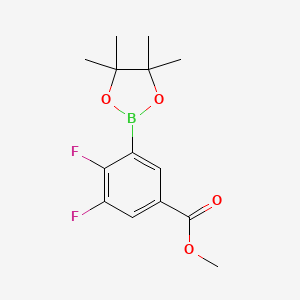

Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Descripción general

Descripción

Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a difluorobenzoate moiety. The presence of fluorine atoms and the boronic ester group makes this compound valuable in various chemical transformations and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves a multi-step process. One common method includes the following steps:

Borylation Reaction: The introduction of the boronic ester group is achieved through a borylation reaction. This involves the reaction of a suitable aryl halide with a diboron reagent in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Fluorination: The introduction of fluorine atoms can be accomplished using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is typically carried out under mild conditions to avoid over-fluorination.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a dehydrating agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Additionally, the use of more efficient catalysts and greener solvents may be employed to enhance the sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., THF or toluene).

Oxidation: Hydrogen peroxide (H2O2), sodium perborate (NaBO3), solvent (e.g., water or methanol).

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), solvent (e.g., ether or ethanol).

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenol derivatives.

Reduction: Formation of alcohol derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of this compound is in organic synthesis as a boron-containing reagent. Boron compounds are widely used in the formation of carbon-carbon bonds and can facilitate various reactions such as:

- Suzuki Coupling Reactions : Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can act as a boron source in Suzuki cross-coupling reactions to synthesize biaryl compounds. This reaction is crucial in developing pharmaceuticals and agrochemicals.

Photovoltaic Applications

Recent studies have shown that compounds like this compound can be utilized in photovoltaic devices. Research indicates that:

- Solar Cell Efficiency : When incorporated into polymer blends for organic solar cells, this compound contributes to enhanced light absorption and improved charge transport properties. The incorporation of such compounds can lead to increased power conversion efficiencies in solar cells .

Material Science

In material science, this compound has potential applications due to its unique structural features:

- Polymer Chemistry : The compound can be used as a building block for synthesizing new polymers with tailored properties for specific applications. Its ability to undergo further functionalization allows for the development of materials with enhanced thermal stability and mechanical properties.

Case Study 1: Suzuki Coupling Reaction

In a study published by researchers at the Technical University of Denmark, this compound was successfully employed in a Suzuki coupling reaction to synthesize a series of biaryl derivatives. The results demonstrated that the reaction conditions could be optimized to achieve high yields and selectivity .

Case Study 2: Photovoltaic Performance

A research project focusing on low band gap polymers incorporated this compound into their formulations. The study found that the addition of this compound significantly improved the photovoltaic performance of the devices tested. The best-performing cells achieved a power conversion efficiency of up to 1.2% .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate largely depends on its role in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The presence of fluorine atoms can influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly alter its reactivity and properties compared to similar compounds. The difluoro substitution can enhance the compound’s stability, lipophilicity, and ability to participate in specific chemical transformations.

Actividad Biológica

Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative that has garnered attention in organic synthesis and medicinal chemistry due to its unique structural characteristics and potential biological applications. This article explores the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by the following:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₇BF₂O₄ |

| Molecular Weight | 298.09 g/mol |

| CAS Number | 1218791-19-5 |

The presence of fluorine atoms and a boronic ester group enhances the compound's reactivity and stability compared to similar compounds.

1. Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in various biological processes. The boronic ester moiety can form reversible covalent bonds with serine and cysteine residues in active sites of enzymes. This mechanism is particularly relevant for protease inhibitors and has implications in cancer therapy.

2. Cellular Uptake and Distribution

The compound's lipophilicity due to the difluorobenzoate moiety enhances its cellular uptake. Studies have shown that compounds with similar structures can effectively penetrate cell membranes and distribute within cellular compartments. This property is crucial for the bioavailability of drug candidates.

Pharmaceutical Synthesis

This compound serves as a versatile building block in the synthesis of various biologically active molecules. It is commonly used in:

- Suzuki-Miyaura Coupling Reactions : This reaction allows for the formation of carbon-carbon bonds crucial for constructing complex organic molecules.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Inhibition of CDK12 : Research indicates that derivatives of this compound can inhibit cyclin-dependent kinase 12 (CDK12), leading to decreased levels of cyclin K in cancer cell lines. This effect was shown to be dependent on the presence of CDK12 and involved proteasomal degradation pathways .

- Anticancer Activity : In vitro studies demonstrated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. The mechanism was associated with apoptosis induction through the activation of caspases .

Summary of Biological Activities

The biological activities associated with this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Targets serine/cysteine proteases |

| Cellular Uptake | Enhanced due to lipophilicity |

| Anticancer Properties | Induces apoptosis in cancer cells |

Propiedades

IUPAC Name |

methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BF2O4/c1-13(2)14(3,4)21-15(20-13)9-6-8(12(18)19-5)7-10(16)11(9)17/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDHPBQIOPPTJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BF2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675048 | |

| Record name | Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218791-19-5 | |

| Record name | Methyl 3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Difluoro-5-(methoxycarbonyl)phenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.